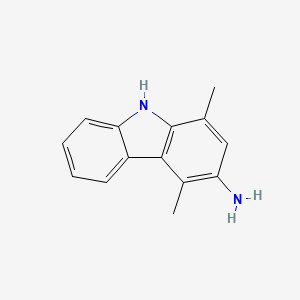

1,4-Dimethyl-3-aminocarbazole

Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemical Research

The carbazole scaffold, a tricyclic aromatic system comprising two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a structure of immense importance in contemporary chemical research. nih.govrsc.org This unique architecture imparts a rigid, planar structure with an extensive π-conjugated system, leading to desirable electronic and photophysical properties. researchgate.netmdpi.com Consequently, carbazole derivatives are integral to the field of materials science, where they are utilized as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), photovoltaic devices, and conducting polymers. mdpi.commdpi.comyoutube.com

Beyond materials science, the carbazole nucleus is a privileged scaffold in medicinal chemistry. researchgate.net Numerous naturally occurring and synthetic carbazole-containing molecules exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, antioxidant, and antiviral properties. nih.govrsc.orgresearchgate.net Its structural features allow for functionalization at various positions, enabling chemists to modulate biological activity and develop new therapeutic agents. rsc.org

Overview of Aminocarbazole Derivatives and Their Research Prominence

Within the broad family of carbazole compounds, aminocarbazole derivatives are particularly prominent. The introduction of an amino group onto the carbazole framework significantly influences the molecule's electronic properties and reactivity. Aminocarbazoles serve as versatile and crucial building blocks, or synthons, in organic synthesis. rsc.orgscholarsresearchlibrary.com The amino group provides a nucleophilic site that can be readily engaged in a variety of chemical transformations, allowing for the construction of more complex, fused heterocyclic systems. mdpi.comtandfonline.com

These derivatives are frequently used as key intermediates in the synthesis of pharmacologically active compounds, such as pyridocarbazoles, which are known for their antitumor properties. rsc.org The strategic placement of the amino group is critical, as it directs subsequent chemical modifications and ultimately defines the properties of the final molecule. scholarsresearchlibrary.com As such, aminocarbazoles are a focal point of research aimed at discovering new drugs and advanced materials. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

111249-52-6 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1,4-dimethyl-9H-carbazol-3-amine |

InChI |

InChI=1S/C14H14N2/c1-8-7-11(15)9(2)13-10-5-3-4-6-12(10)16-14(8)13/h3-7,16H,15H2,1-2H3 |

InChI Key |

KZQZOUXUEGIOQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)N |

Origin of Product |

United States |

The Compound: 1,4 Dimethyl 3 Aminocarbazole

Synthesis and Characterization

The preparation of 1,4-Dimethyl-3-aminocarbazole is a multi-step process that relies on established organic reactions, starting from more common precursors.

A widely reported method for the synthesis of this compound and its derivatives involves a three-step sequence: nih.govresearchgate.net

Carbazole (B46965) Formation: The initial step is the construction of the 1,4-dimethylcarbazole core. This is typically achieved through a Fischer-Borsche type reaction, where a substituted indole (B1671886) is reacted with acetonylacetone in the presence of an acid catalyst like p-toluenesulphonic acid (p-TSA). nih.govresearchgate.net

Regioselective Nitration: The 1,4-dimethyl-9H-carbazole intermediate is then subjected to regioselective nitration. This reaction is carefully controlled, often using a mixture of fuming nitric acid and acetic anhydride (B1165640) at low temperatures (e.g., -15 °C), to introduce a nitro group specifically at the C-3 position of the carbazole ring, yielding 3-nitro-1,4-dimethyl-9H-carbazole. researchgate.net

Reduction of the Nitro Group: The final step is the reduction of the 3-nitro group to the desired 3-amino group. This transformation is commonly carried out using reducing agents such as stannous chloride (SnCl₂) in a mixture of hydrochloric acid, acetic acid, and N,N-dimethylformamide (DMF) at elevated temperatures. nih.govresearchgate.net An alternative method utilizes catalytic transfer hydrogenation with ammonium (B1175870) formate.

The structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. While comprehensive data for the unsubstituted this compound is not extensively detailed in the searched literature, a study on the closely related 8-chloro-1,4-dimethyl-3-amino-9H-carbazole provides representative analytical data. The characterization of this analog offers insight into the expected spectral features of the parent compound.

| Technique | Data for 8-chloro-1,4-dimethyl-3-amino-9H-carbazole | Reference |

| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 10.68 (s, 1H, NH); 7.50 (d, 1H, Ar); 7.35 (d, 1H, Ar); 7.10 (d, 1H, Ar); 6.88-6.83 (t, 1H, Ar); 4.04 (d, 2H, NH₂); 2.65 (s, 6H, CH₃) | |

| ¹³C-NMR (75 MHz, CDCl₃) | δ (ppm): 140.65, 140.54, 138.98, 124.23, 120.54, 119.87, 119.54, 119.23, 118.89, 113.34, 106.98, 102.43, 16.76, 12.34 | |

| Mass Spec. (FAB-MS) | m/z: 245 [M + H]⁺ |

Note: The data presented is for a chloro-substituted derivative and serves as a representative example.

Transition Metal-Catalyzed Methods for Aminocarbazole Core Formation

Rhodium-Catalyzed Annulation and Electrocyclization Reactions

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its nucleophilic amino group. This functionality makes the compound a valuable starting material for building more elaborate molecular structures. Key reactions include:

Guanidine Formation: The amino group can react with reagents like ethoxycarbonylisothiocyanate to form thiourea (B124793) intermediates, which are then converted into N-alkylguanidines. mdpi.com

Annulation Reactions: It serves as a precursor in cyclization reactions to form fused heterocyclic systems. For example, it can be used to synthesize pyrimido[5,4-b]carbazoles and various pyridocarbazole derivatives, which are classes of compounds investigated for their biological activity. researchgate.net

Condensation and Acylation: Reactions with β-ketoesters, such as ethyl 3-oxobutanoate, can lead to the formation of enamine condensation products or N-acylated amides, depending on the reaction conditions. These products can be further cyclized to create polycyclic structures.

Specific, detailed stability and storage data for this compound are not widely available in the surveyed scientific literature. However, based on the general properties of aminocarbazole derivatives, it is typically a solid compound. Standard laboratory practice for similar aromatic amines suggests that it should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from light and oxidizing agents to prevent degradation.

Directed C-H Activation and Functionalization Methodologies

Applications in Scientific Research

The utility of this compound is primarily demonstrated in its application as an intermediate in various fields of chemical research.

The compound's most significant role is as a versatile building block for the synthesis of complex molecules. researchgate.netmdpi.com Its defined structure, with reactive sites on the amino group and the carbazole ring, allows chemists to construct larger, functionalized heterocyclic frameworks. It is a key intermediate in the synthesis of ellipticine (B1684216) and olivacine (B1677268) analogues, which are polycyclic alkaloids with significant antitumor properties. mdpi.com

The carbazole core is well-known for its excellent electronic and photophysical properties, making it a staple in materials science for applications in OLEDs and other organic electronic devices. researchgate.netmdpi.com The amino group on this compound can modulate these electronic properties and provides a handle for polymerization or attachment to other functional units. mdpi.com While the general class of aminocarbazoles holds potential for these applications, specific uses of this compound itself in the fabrication of electronic devices are not extensively reported in the reviewed literature, which focuses more on its synthetic utility in other areas.

The most prominent research application of this compound is in the field of medicinal chemistry. It serves as a crucial precursor for the synthesis of novel compounds with potential therapeutic value. Research has demonstrated its use in creating derivatives with:

Anti-HIV Activity: Chloro-substituted derivatives of 3-amino-1,4-dimethylcarbazole have been synthesized and investigated for their potential to inhibit the human immunodeficiency virus. researchgate.net

Anticancer Properties: It is a starting material for various classes of compounds, including thiazolocarbazoles, guanidines, and pyrimidocarbazoles, which have been evaluated for their cytotoxic effects against various cancer cell lines. mdpi.com

Chemical Reactivity and Derivatization of 1,4 Dimethyl 3 Aminocarbazole

Reactivity Profile of the Amino Group and Adjacent Carbon Positions (C-2, C-4)

The amino group at the C-3 position of the carbazole (B46965) ring, along with the carbon atoms at the C-2 and C-4 positions, are the primary sites of chemical reactivity. The amino group provides a nucleophilic center, while the electronic effects of this group activate the adjacent C-2 and C-4 positions, making them susceptible to electrophilic attack. This reactivity profile allows for a diverse range of chemical transformations and the synthesis of various derivatives.

Research on the related compound, 3-amino-9-ethylcarbazole (B89807), highlights that it possesses three nucleophilic sites: the amino group and the carbon atoms at positions 2 and 4. tubitak.gov.tr The reactivity of the C-2 and C-4 positions is a result of the mesomeric effect of the amino group, which creates an enamine-like system. This enhanced nucleophilicity facilitates the construction of various fused heterocyclic systems.

Cyclization Reactions for Annulated Carbazole Derivatives

The strategic functionalization of 1,4-dimethyl-3-aminocarbazole serves as a gateway to a variety of annulated carbazole derivatives. These cyclization reactions, which involve the amino group and the activated C-2 and C-4 positions, lead to the formation of novel polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science.

Formation of Pyrrole-Fused Carbazole Systems

The synthesis of pyrrole-fused carbazole systems can be achieved through various synthetic strategies. One notable method involves a one-pot, three-component condensation reaction. For instance, the reaction of 2-nitrovinylcarbazoles with amines and dimethylacetylene dicarboxylate (DMAD), mediated by ferric chloride (FeCl3), yields carbazole-tethered pyrrole (B145914) derivatives. nih.gov This approach allows for the construction of a pyrrole ring fused to the carbazole framework. nih.gov

Another strategy involves the reaction of 3-amino-9-ethylcarbazole with 3,4-bis(2,4,5-trimethylthiophen-3-yl)furan-2,5-dione in toluene (B28343), which results in the formation of a pyrrole-fused system. tubitak.gov.tr

| Reactants | Reagents/Conditions | Product | Reference |

| 2-Nitrovinylcarbazoles, Amines, Dimethylacetylene dicarboxylate (DMAD) | Ferric chloride (FeCl3) | Carbazole-tethered pyrrole derivatives | nih.gov |

| 3-Amino-9-ethylcarbazole, 3,4-Bis(2,4,5-trimethylthiophen-3-yl)furan-2,5-dione | Toluene | Pyrrole-fused carbazole | tubitak.gov.tr |

Synthesis of Isoindole-Containing Carbazole Scaffolds

The construction of isoindole-containing carbazole scaffolds can be accomplished through the reaction of 3-aminocarbazole derivatives with appropriate reagents. For example, the reaction of 3-amino-9-ethylcarbazole with exo-norbornene-5,6-dicarboxylic anhydride (B1165640) in toluene produces a norborneneamic acid intermediate. tubitak.gov.tr Subsequent heating with acetic anhydride leads to the formation of 2-(9-ethyl-9H-carbazol-3-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-(2H)-dione in good yield. tubitak.gov.tr

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 3-Amino-9-ethylcarbazole, exo-Norbornene-5,6-dicarboxylic anhydride | 1. Toluene2. Acetic anhydride, heat | 2-(9-Ethyl-9H-carbazol-3-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-(2H)-dione | 82% | tubitak.gov.tr |

Construction of Quinazoline-Annulated Carbazole Derivatives

Quinazoline-annulated carbazole derivatives can be synthesized through heterocyclization reactions. One method involves the reaction of 3-aminocarbazole with 2-acetamido-5-bromobenzoic acid in boiling toluene containing phosphorus oxychloride (POCl3) to produce 6-bromo-3-(9-ethyl-9H-carbazol-3-yl)-2-methylquinazolin-4(3H)-one. tubitak.gov.tr Further derivatization can be achieved; for example, a subsequent reaction with 9-ethyl-3-vinyl-9H-carbazole in the presence of palladium acetate (B1210297) and tri(o-tolyl)phosphine in DMF yields a more complex quinazoline-annulated carbazole. tubitak.gov.tr A one-pot, three-component reaction using 2-aminobenzophenone, an aldehyde, and ammonium (B1175870) acetate with a copper(II) chloride catalyst is another effective method for quinazoline (B50416) ring formation. beilstein-journals.org

| Reactants | Reagents/Conditions | Product | Reference |

| 3-Aminocarbazole, 2-Acetamido-5-bromobenzoic acid | Toluene, POCl3, heat | 6-Bromo-3-(9-ethyl-9H-carbazol-3-yl)-2-methylquinazolin-4(3H)-one | tubitak.gov.tr |

| 6-Bromo-3-(9-ethyl-9H-carbazol-3-yl)-2-methylquinazolin-4(3H)-one, 9-Ethyl-3-vinyl-9H-carbazole | Palladium acetate, Tri(o-tolyl)phosphine, DMF | 3-(9-Ethyl-9H-carbazol-3-yl)-5-((E)-2-(9-ethyl-9H-carbazol-3-yl)ethenyl)-2-methylquinazolin-4(3H)-one | tubitak.gov.tr |

| 2-Aminobenzophenone, Difluorobenzaldehyde, Ammonium acetate | Copper(II) chloride, Ethanol (B145695), heat | Quinazoline derivative | beilstein-journals.org |

Pyrido[3,2-b]carbazole Framework Generation

The synthesis of the pyrido[3,2-b]carbazole framework can be achieved through cyclization reactions of 3-aminocarbazole derivatives. For instance, the reaction of 3-amino-9-alkylcarbazoles with ethyl 3-oxobutanoate can lead to the formation of pyrido[2,3-c]carbazol-1-one derivatives. mdpi.com Specifically, heating the intermediate in mineral oil at high temperatures (240–250 °C) can induce cyclization to form 7-ethyl-3-methyl-4,7-dihydro-pyrido[2,3-c]-carbazol-1-one. tubitak.gov.tr

| Reactant | Conditions | Product | Reference |

| Intermediate from 3-amino-9-ethylcarbazole and ethyl 3-oxobutanoate | Mineral oil, 240–250 °C | 7-Ethyl-3-methyl-4,7-dihydro-pyrido[2,3-c]-carbazol-1-one | tubitak.gov.tr |

Pyrimidocarbazole Derivatization

Pyrimidocarbazole derivatives can be synthesized from 3-aminocarbazoles through cyclization reactions. A one-pot synthesis of 2-dialkylamino-5,11-dimethyl-6H-pyrimido[5,4-b]carbazol-4(3H)-ones from aminocarbazole derivatives has been reported. researchgate.net Another approach involves the base-induced cyclization of a urea (B33335) derivative of a carbazole, which leads to a pyrimido[5,4-b]carbazole. arkat-usa.org Spontaneous cyclization of an intermediate urea can also form an analogous compound bearing a basic side chain. arkat-usa.org

| Starting Material | Reaction Type | Product | Reference |

| Aminocarbazole derivatives | One-pot synthesis | 2-Dialkylamino-5,11-dimethyl-6H-pyrimido[5,4-b]carbazol-4(3H)-ones | researchgate.net |

| Urea derivative of a carbazole | Base-induced cyclization | Pyrimido[5,4-b]carbazole | arkat-usa.org |

| Intermediate urea | Spontaneous cyclization | Pyrimido[5,4-b]carbazole with a basic side chain | arkat-usa.org |

Indolocarbazole and Quino-Carbazole Formation

The 3-aminocarbazole framework is a valuable precursor for the synthesis of larger, fused heterocyclic structures such as indolocarbazoles and quino-carbazoles. These polycyclic aromatic compounds are of significant interest due to their presence in natural products and their potential applications in materials science and medicinal chemistry. rsc.org

The formation of indolocarbazoles from 3-aminocarbazole derivatives can be achieved through oxidative amination processes. ias.ac.in For instance, a method has been developed for the synthesis of an indolocarbazole derivative through an oxidative amination, highlighting the reactivity of the amino group in forming new heterocyclic rings. Transition metal-catalyzed oxidative C-H amination reactions represent a modern and efficient strategy for creating these complex structures via bidirectional cyclization. elucidare.co.uk

Similarly, the 3-aminocarbazole moiety can be elaborated to form various nitrogen-containing fused rings, including quinoline-type structures, referred to as quino-carbazoles. The reaction of 3-amino-9-ethylcarbazole with 2-acetamido-5-bromobenzoic acid in boiling toluene with a phosphoryl chloride catalyst yields a quinazolinone derivative. tubitak.gov.tr This demonstrates a cyclization reaction where the amino group and the adjacent C-4 position of the carbazole ring participate in forming the new heterocyclic system. Further synthetic utility is shown in the intramolecular Diels-Alder reactions of specifically substituted indole (B1671886) derivatives to create quino[4,3-b]carbazole frameworks. nih.gov

A notable reaction involves the condensation of two equivalents of 3-aminocarbazole with isochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone in boiling pyridine. tubitak.gov.tr This process leads to the formation of a complex benzo[lmn] phenanthroline derivative, showcasing a double condensation to build a highly conjugated system. tubitak.gov.tr

Table 1: Examples of Indolocarbazole and Quino-Carbazole Synthesis

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 3-Aminocarbazole derivative | Oxidative amination | Indolocarbazole | |

| 3-Amino-9-ethylcarbazole | 2-Acetamido-5-bromobenzoic acid, POCl₃, Toluene | Quinazolin-4(3H)-one derivative | tubitak.gov.tr |

| 3-Aminocarbazole | Isochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone, Pyridine | Benzo[lmn] phenanthroline derivative | tubitak.gov.tr |

Cross-Coupling Reactions for C-N Bond Formation

The amino group of this compound is a key functional handle for participating in transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, to form new carbon-nitrogen (C-N) bonds. fishersci.it These reactions are fundamental in modern organic synthesis for constructing complex amines and nitrogen-containing heterocycles from aryl halides or triflates. beilstein-journals.orgrsc.org

Research has demonstrated the successful application of Buchwald-Hartwig cross-coupling for the arylation of 3-aminocarbazole derivatives. colab.wsresearchgate.net In one example, 3-aminocarbazole is coupled with various isomers of chloroanthraquinone using a palladium catalyst. researchgate.net The catalytic system often consists of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a base like cesium carbonate (Cs₂CO₃) in a solvent such as toluene. colab.ws This methodology has been used to synthesize a series of aminocarbazole-anthraquinone fused dyes. researchgate.net

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates. beilstein-journals.org For example, the coupling of 3-amino-N-2-hexylcarbazole with 1,4-dichloroanthraquinone (B1630720) proceeds efficiently using the Pd₂(dba)₃–BINAP–Cs₂CO₃ system. colab.ws Another C-N bond formation involves heating 3-amino-9-ethylcarbazole with 4-fluoro-1-nitrobenzene in dimethyl sulfoxide (B87167) (DMSO) with cesium fluoride (B91410) as a catalyst, resulting in the displacement of the fluorine atom. tubitak.gov.tr

Table 2: Buchwald-Hartwig C-N Cross-Coupling Reactions with 3-Aminocarbazole Derivatives

| Amine Substrate | Coupling Partner | Catalytic System | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 3-Aminocarbazole | Chloroanthraquinone | Palladium catalyst | Not specified | Aminocarbazole-anthraquinone dye | researchgate.net |

| 3-Amino-N-2-hexylcarbazole | 1,4-Dichloroanthraquinone | Pd₂(dba)₃, BINAP, Cs₂CO₃ | Toluene | Arylated aminocarbazole | colab.ws |

| 3-Amino-9-ethylcarbazole | 4-Fluoro-1-nitrobenzene | CsF | DMSO | N,N-bis(4-nitrophenyl)-3-amino-9-ethylcarbazole | tubitak.gov.tr |

Nucleophilic Addition and Condensation Reactions in Derivatization

The primary amino group in this compound serves as an effective nucleophile, readily participating in addition and condensation reactions with carbonyl compounds and other electrophiles. These reactions are classical yet powerful methods for derivatizing the aminocarbazole core, leading to a wide array of functionalized molecules. researchgate.net

A well-studied example is the reaction of 9-alkyl-3-aminocarbazoles with β-ketoesters like ethyl-3-oxobutanoate. researchgate.net The outcome of this reaction is highly dependent on the conditions. In refluxing benzene (B151609) with a catalytic amount of hydrochloric acid, a condensation reaction occurs, yielding ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate (an enamine). researchgate.net However, in refluxing toluene without an acid catalyst, the reaction favors acylation, producing N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. researchgate.net This demonstrates the dual reactivity of the system, where the nucleophilic amine can either add to the ketone carbonyl followed by dehydration (condensation) or attack the ester carbonyl (acylation).

Other condensation reactions have been reported for 3-amino-9-ethylcarbazole. Its reaction with acetylacetone (B45752) in boiling ethanol leads to the formation of 4-((9-ethyl-9H-carbazol-3-yl)amino)pent-3-en-2-one, another stable enaminone product. tubitak.gov.tr Furthermore, acylation with acid chlorides, such as ethyl succinoyl chloride, results in the formation of an amide, which can serve as an intermediate for further cyclization reactions. tubitak.gov.tr These reactions underscore the utility of the 3-amino group as a building block for extending the molecular framework through the formation of imines, enamines, and amides. mdpi.com

Table 3: Nucleophilic Addition and Condensation Reactions of 3-Aminocarbazole Derivatives

| Aminocarbazole Derivative | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 9-Alkyl-3-aminocarbazole | Ethyl-3-oxobutanoate | Benzene, HCl (cat.) | Condensation Product (Enamine) | researchgate.net |

| 3-Amino-9-ethylcarbazole | Ethyl-3-oxobutanoate | Toluene | Acylation Product (Amide) | researchgate.net |

| 3-Amino-9-ethylcarbazole | Acetylacetone | Ethanol, reflux | Enaminone | tubitak.gov.tr |

| 3-Amino-9-ethylcarbazole | Ethyl succinoyl chloride | Not specified | Acylation Product (Amide) | tubitak.gov.tr |

Spectroscopic Characterization and Advanced Structural Elucidation of 1,4 Dimethyl 3 Aminocarbazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. nanalysis.com It provides detailed information about the chemical environment of individual atoms (chemical shift), the number of atoms in that environment (integration), and their connectivity through chemical bonds (spin-spin coupling). nanalysis.comorganicchemistrydata.org

The structural framework of 1,4-Dimethyl-3-aminocarbazole analogs is comprehensively mapped using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ugm.ac.id

1D NMR: The ¹H NMR spectrum provides the initial overview of proton environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (quaternary, CH, CH₂, CH₃). ipb.pt For carbazole (B46965) derivatives, the aromatic protons typically resonate in the downfield region (7.0-8.5 ppm), while the methyl protons appear significantly upfield. mdpi.comoregonstate.edu The proton on the carbazole nitrogen (NH) often appears as a broad singlet at a very downfield chemical shift. mdpi.com

2D NMR: To unambiguously assign these signals, 2D techniques are employed. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the connectivity within the aromatic rings of the carbazole skeleton. ugm.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons over two or three bonds. ugm.ac.id It is crucial for identifying quaternary carbons and piecing together the entire molecular puzzle by connecting fragments, for instance, linking the methyl protons to their respective carbons on the carbazole ring. ugm.ac.id

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1-CH₃ | ~2.5 | ~14 | C-1, C-2, C-9a |

| 2-H | ~7.0 | ~115 | C-4, C-9a |

| 3-NH₂ | ~4.0 (broad) | - | C-2, C-3, C-4 |

| 4-CH₃ | ~2.6 | ~19 | C-3, C-4, C-4a |

| 5-H | ~8.0 | ~123 | C-7, C-8a |

| 6-H | ~7.2 | ~118 | C-8 |

| 7-H | ~7.4 | ~126 | C-5, C-8a |

| 8-H | ~7.5 | ~110 | C-6, C-9 |

| 9-NH | ~11.0 (broad) | - | C-1, C-8, C-8a, C-9a |

| Aromatic Quaternary Cs | - | ~110-145 | Correlations from various aromatic and methyl protons |

Note: Data are estimated based on values reported for analogous substituted aminocarbazoles. Actual values may vary depending on the solvent and specific substitution pattern. mdpi.comresearchgate.net

The position and substitution pattern on the carbazole ring significantly influence the ¹H NMR spectrum. The electron-donating amino group at the C-3 position and the methyl groups at C-1 and C-4 cause a general upfield shift (to lower ppm values) of the remaining aromatic protons compared to the unsubstituted carbazole, due to increased electron density.

The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) typically exhibit predictable coupling patterns. For instance, H-5 and H-8 often appear as doublets due to coupling with H-6 and H-7, respectively. H-6 and H-7 may appear as triplets or doublet of doublets from their coupling to adjacent protons. The lone proton at C-2 will appear as a singlet, as it has no adjacent proton to couple with. The magnitude of the coupling constants (J-values, measured in Hz) provides information about the spatial relationship between coupled protons. organicchemistrydata.org

Application of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR Techniques

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. nih.gov In the analysis of this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement. ias.ac.in

The mass spectrum typically shows a prominent molecular ion peak (M⁺), which corresponds to the intact molecule. The fragmentation of carbazole derivatives in the mass spectrometer often involves characteristic losses of substituents. mdpi.com For this compound, expected fragmentation pathways would include:

Loss of a methyl radical (•CH₃), resulting in a fragment ion peak at [M-15].

Loss of an amino group radical (•NH₂) or related fragments.

Cleavage of the carbazole ring system under higher energy conditions, leading to smaller characteristic fragments. mdpi.com

Analysis of these fragmentation patterns helps to confirm the presence and location of the various functional groups on the carbazole core. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₁₄H₁₄N₂)

| m/z (mass-to-charge) | Ion Formula | Description |

| 210 | [C₁₄H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 195 | [C₁₃H₁₁N₂]⁺ | Loss of a methyl radical (M - CH₃) |

| 194 | [C₁₄H₁₂N]⁺ | Loss of an amino radical (M - NH₂) |

| 182 | [C₁₂H₈N₂]⁺ | Loss of two methyl radicals (M - 2CH₃) |

Note: These are predicted fragments based on common fragmentation patterns of substituted carbazoles. arkat-usa.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of bonds within a molecule. It is an excellent tool for the rapid identification of key functional groups. nih.gov The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

N-H Stretching: Two distinct N-H stretching vibrations are expected. A sharp, single band around 3300-3400 cm⁻¹ corresponds to the N-H bond of the carbazole ring. mdpi.com The primary amino group (-NH₂) at the C-3 position will typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to its symmetric and asymmetric stretching vibrations. mdpi.com

C-H Stretching: Bands just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while bands just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) are due to the aliphatic C-H stretching of the two methyl groups. arkat-usa.org

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. arkat-usa.org

N-H Bending: The bending vibration of the N-H bond of the amino group often appears around 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3450 - 3350 | N-H Stretch (asymmetric) | Primary Amine (-NH₂) |

| ~3350 - 3250 | N-H Stretch (symmetric) | Primary Amine (-NH₂) |

| ~3320 | N-H Stretch | Carbazole Ring (NH) |

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~2960 - 2850 | C-H Stretch | Methyl Groups (-CH₃) |

| ~1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

Note: Values are typical ranges for the specified functional groups. mdpi.comarkat-usa.orggoogle.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. unibas.it The carbazole moiety has an extensive π-electron system, giving rise to characteristic absorption bands in the UV region. conicet.gov.ar

The UV-Vis spectrum of this compound is expected to show multiple absorption bands.

An intense absorption band around 240 nm can be attributed to a high-energy S₀→S₂ transition. emu.edu.tr

A structured band in the 300-350 nm range corresponds to the π→π* transition (S₀→S₁) of the carbazole core. conicet.gov.armdpi.com

The positions and intensities of these bands are sensitive to the substituents on the carbazole ring. The electron-donating amino and methyl groups can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted carbazole, reflecting the extension of the conjugated system and the lowering of the energy gap for electronic transitions. unibas.it

Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Substituted Carbazoles

| Wavelength Range (nm) | Electronic Transition | Description |

| ~240 nm | S₀→S₂ | High-energy transition within the π-system. |

| ~290-300 nm | π→π | Transition typical of the carbazole moiety. |

| ~330-350 nm | π→π | Lowest energy S₀→S₁ transition. |

Note: Data are based on spectra reported for various substituted carbazoles in organic solvents. unibas.itemu.edu.trmdpi.com

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Molecular Structure

While NMR provides the definitive structure in solution, Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. uol.de This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. uol.de

An SCXRD analysis of this compound would provide an unambiguous confirmation of its molecular structure. mdpi.com It would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the aromatic rings and substituents.

Molecular Conformation: Revealing the planarity of the carbazole ring system and the orientation of the methyl and amino groups relative to the ring.

Intermolecular Interactions: Detailing how the molecules pack together in the crystal lattice, including potential hydrogen bonding involving the NH groups of the amine and the carbazole ring.

This technique provides the ultimate proof of structure, complementing the data obtained from other spectroscopic methods. nanalysis.comuol.de

Computational and Theoretical Studies on 1,4 Dimethyl 3 Aminocarbazole Systems

Molecular Docking Investigations of Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For carbazole (B46965) derivatives, molecular docking studies have been instrumental in evaluating their potential as therapeutic agents. For instance, research on a derivative, (6-Bromo-1,4-dimethyl-9H-carbazol-3-yl-methylene)-hydrazine, demonstrated its activity as a GPER agonist in breast cancer cells through docking assays. researchgate.net These studies calculate the binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), which indicates the strength of the ligand-receptor interaction. researchgate.net In a typical docking protocol, the protein target is prepared by removing water molecules and adding hydrogen atoms, and a grid box is defined around the active site to guide the docking of the ligand. dovepress.com

Docking studies on various carbazole derivatives have revealed high binding affinities to targets like the main protease of SARS-CoV-2 and bacterial DNA gyrase. dovepress.com The interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's binding pocket. jchemlett.com For 1,4-dimethyl-3-aminocarbazole, docking simulations would be used to predict its binding mode and affinity to various biological targets, guiding the synthesis of more potent and selective derivatives.

Table 1: Example of Molecular Docking Data for Carbazole Derivatives This table presents hypothetical yet representative data for this compound based on findings for similar compounds.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Potential Application |

|---|---|---|---|

| DNA Gyrase B | -9.5 | ASP73, GLU50, ILE78 | Antibacterial |

| G-protein coupled estrogen receptor (GPER) | -8.8 | GLU275, MET318, LEU322 | Anticancer (Breast Cancer) researchgate.net |

Density Functional Theory (DFT) Applications for Electronic Structure, Reactivity, and Optoelectronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for calculating properties like molecular energies, electron densities, and orbital energies (HOMO/LUMO). asianpubs.orgnih.gov

For carbazole systems, DFT calculations are essential for understanding their electronic and optical properties, which are crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells. icm.edu.pliucr.orgoldcitypublishing.com The derivatization of the carbazole core allows for the tuning of these properties. researchgate.netbohrium.com For this compound, the electron-donating nature of the amino and methyl groups would significantly influence its electronic structure.

DFT studies on similar carbazole derivatives show that substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This, in turn, affects the energy gap, which is a critical parameter for optoelectronic applications. researchgate.nettandfonline.com For example, phenyl and thiophenyl substitutions have been shown to lower HOMO energy levels, while bromo and pyridyl groups can increase them. researchgate.net DFT is also used to calculate reorganization energy, which is a key factor in determining charge transport efficiency in organic semiconductors. icm.edu.pllodz.pl

Table 2: Predicted Electronic Properties of Carbazole Derivatives using DFT This table includes theoretical values for carbazole and related derivatives to illustrate the impact of substitution.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Carbazole (Cz) | -5.63 | -1.11 | 4.52 | icm.edu.pl |

| Benzo(a)carbazole (BaCz) | -5.31 | -1.53 | 3.78 | icm.edu.pl |

| Benzo(b)carbazole (BbCz) | -5.25 | -1.61 | 3.64 | icm.edu.pl |

| Benzo(c)carbazole (BcCz) | -5.33 | -1.56 | 3.77 | icm.edu.pl |

Conformational Analysis and Tautomerism Studies via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are employed to study the three-dimensional shapes (conformations) and isomeric forms (tautomers) of molecules. mdpi.comnih.gov Molecules can exist in different spatial arrangements, and understanding the most stable conformation is vital for predicting reactivity and biological activity.

For this compound, a key consideration is the potential for tautomerism. Tautomers are isomers that readily interconvert, most commonly by the migration of a proton. The 3-amino group on the carbazole ring introduces the possibility of amino-imino tautomerism. nih.gov The compound can exist in the more stable amino form or interconvert to a less stable imino tautomer. mdpi.comnih.gov

Quantum chemical calculations can determine the relative Gibbs free energies (ΔG) of these tautomers, predicting which form is more stable and therefore more populated at equilibrium. substack.com Studies on the related 2-aminopyrrole show that while the amino tautomer is generally more stable, the imino form can exhibit exceptionally high basicity. mdpi.comnih.gov This has significant implications for the compound's reactivity and its potential use as a base or in synthesis. Conformational analysis would also explore the rotation around the C-N bond and the planarity of the carbazole ring system. iucr.org

Prediction and Correlation of Spectroscopic Data (IR, Raman, NMR Chemical Shifts)

Computational methods can predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

By calculating the vibrational frequencies of this compound, its theoretical IR and Raman spectra can be generated. researchgate.netscientific.net These calculated spectra can then be compared to experimental data to assign specific peaks to the corresponding molecular vibrations, such as N-H stretching of the amino group or C-H stretching of the methyl groups. researchgate.net

Similarly, NMR chemical shifts can be predicted with high accuracy using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov For this compound, calculations would predict the ¹H and ¹³C chemical shifts. The signals for the two methyl groups would be of particular interest, with their predicted shifts helping to confirm their positions on the carbazole ring. frontiersin.org Studies on substituted carbazoles have shown a good correlation between predicted and experimental NMR data. nih.govnih.gov

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for Carbazole-type Structures This table shows typical data for carbazole derivatives to illustrate the correlation between theoretical and experimental values.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Source (for similar compounds) |

|---|---|---|---|

| ¹H NMR (ppm) | frontiersin.org | ||

| Methyl Protons (C1-CH₃) | ~2.1-2.7 | ~2.1-2.7 | frontiersin.org |

| ¹³C NMR (ppm) | nih.gov | ||

| C3 (Carbon with Halogen) | Varies with Halogen | Varies with Halogen | nih.gov |

| IR (cm⁻¹) | researchgate.net | ||

| N-H Stretch | ~3390 | ~3210 | researchgate.net |

In Silico Methodologies for Drug Design and Optimization

In silico methodologies encompass a range of computational techniques used in drug discovery to identify and optimize lead compounds before they are synthesized and tested in the lab. researchgate.netnih.gov This approach significantly reduces the time and cost of drug development.

For a system like this compound, the process begins with identifying a biological target. Based on the activities of other carbazole alkaloids, this could include cancer-related proteins, enzymes, or receptors in the central nervous system. frontiersin.orgresearchgate.net Molecular docking (as described in 5.1) is then used for virtual screening of compound libraries to find initial "hits."

Once a lead compound is identified, it undergoes optimization to improve its efficacy, selectivity, and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). jchemlett.comnih.gov Computational tools can predict these ADMET properties. dovepress.comjchemlett.com For example, studies on a carbazole-based ligand for the CB2 receptor used computational analysis to understand its rapid metabolism and guide the synthesis of new derivatives with improved stability. nih.gov By making strategic modifications to the this compound scaffold—such as adding or changing functional groups—researchers can use in silico predictions to enhance its drug-like properties, leading to more promising therapeutic candidates. frontiersin.orgnih.gov

Advanced Applications of 1,4 Dimethyl 3 Aminocarbazole and Derived Compounds

Applications in Materials Science

The inherent characteristics of carbazole-based compounds, such as their high hole-transporting mobility and strong absorption in the UV spectral region, make them prime candidates for a multitude of applications in materials science. mdpi.com These properties, combined with the ease of functionalization at the nitrogen atom and the aromatic framework, allow for the fine-tuning of their electronic and photophysical behavior. mdpi.com

Optoelectronic Properties and Performance in Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are integral to the advancement of organic light-emitting diodes (OLEDs) due to their exceptional electronic and optical properties. researchgate.nettubitak.gov.tr These compounds are frequently utilized as host materials for phosphorescent emitters, with some carbazole-based OLEDs achieving external quantum efficiencies greater than 20%. The carbazole unit itself can serve various functions within an OLED, acting as a neat film emitter, a host, or a guest in host-guest systems. researchgate.net

The incorporation of 1,4-dimethyl-3-aminocarbazole derivatives can enhance the performance of OLEDs. For instance, vinyl-functionalized derivatives can create cross-linkable hole-transport layers, leading to device lifetimes (LT95) of over 150 hours. The thermal stability of these compounds is a critical factor for OLED processing, with many derivatives exhibiting high decomposition temperatures. The structural design of these molecules, including the introduction of bulky groups, can prevent intermolecular π-π stacking, which is often a cause of emission quenching. mdpi.com

| Property | Significance in OLEDs | Research Finding |

| High Quantum Efficiency | Indicates efficient conversion of electrical energy to light. | Carbazole-based hosts have enabled green phosphorescent OLEDs with over 20% external quantum efficiency. |

| Thermal Stability | Crucial for the fabrication and long-term stability of devices. | Ethyl-substituted carbazoles show decomposition temperatures above 300°C. |

| Hole-Transporting Ability | Facilitates the movement of positive charge carriers within the device. | Poly(N-vinylcarbazole) is a well-known hole-transporting material. mdpi.com |

| Tunable Emission | Allows for the creation of OLEDs with different colors. | Modifications to the carbazole structure can alter the emission wavelength. researchgate.net |

Development of Photoconductive and Photorefractive Materials

Carbazole derivatives, including those based on the this compound scaffold, are widely recognized for their photoconductive properties. unibas.itresearchgate.net These materials exhibit a change in electrical conductivity upon exposure to light. This characteristic is fundamental to their use in applications such as electrophotography, where they were famously used by IBM. mdpi.com

The photorefractive effect, where the refractive index of a material changes in response to light, is another key property of certain carbazole derivatives. tubitak.gov.trunibas.it This makes them suitable for applications in holographic data storage and optical image processing. The performance of these materials is often linked to the formation of a stable colored conjugated polymer film, which can be achieved through processes like cyclic voltammetry. mdpi.com

Functional Coatings and Advanced Optical Devices

The versatility of this compound derivatives extends to their use in functional coatings and advanced optical devices. researchgate.nettubitak.gov.tr For example, monomers derived from 3-amino-9-ethylcarbazole (B89807) have been synthesized to create purple fluorescent coatings. tubitak.gov.tr These materials can be applied to various surfaces to provide specific optical or electronic functions.

In the realm of advanced optical devices, carbazole-based materials are explored for their nonlinear optical properties, which are essential for applications like optical switching and frequency conversion. researchgate.net Their ability to form stable, thin films makes them suitable for integration into complex optical systems.

Chemosensors and Laser Active Media

Derivatives of this compound have shown significant promise as chemosensors, which are molecules designed to detect specific chemical species. researchgate.nettubitak.gov.tr The amino group on the carbazole ring can act as a binding site for metal ions, leading to a detectable change in the molecule's optical properties, such as a shift in absorbance or fluorescence. researchgate.net For instance, a triazine-cored 3-amino-9-ethyl-carbazole has been developed as a selective chemosensor for copper ions (Cu²⁺). researchgate.net

Furthermore, the fluorescent properties of these compounds make them candidates for use as laser active media. researchgate.nettubitak.gov.tr A laser active medium is the material within a laser that amplifies light. The high fluorescence quantum yields of certain carbazole derivatives are a key requirement for this application.

| Application | Key Property | Example |

| Chemosensors | Selective binding and signaling | A triazine-cored 3-amino-9-ethyl-carbazole for Cu²⁺ detection. researchgate.net |

| Laser Active Media | High fluorescence quantum yield | Fluorescent monomers derived from 3-amino-9-ethylcarbazole. tubitak.gov.tr |

Investigation of Aggregation-Induced Emission (AIE) and Solvatofluorochromic Phenomena

Aggregation-induced emission (AIE) is a phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation. chemistryjournal.net This is in contrast to the common aggregation-caused quenching (ACQ) effect. The restriction of intramolecular rotation (RIR) in the aggregated state is considered the primary mechanism for AIE. chemistryjournal.net Carbazole derivatives have been designed to exhibit AIE, with their twisted conformations helping to prevent emission quenching by reducing intermolecular π-π interactions in the aggregated state. mdpi.com This property is highly valuable for applications in sensing and optoelectronics. nih.gov

Solvatofluorochromism, the change in fluorescence color with the polarity of the solvent, is another interesting property observed in some carbazole derivatives. This sensitivity to the local environment can be exploited in the design of sensors and probes.

Role in Glass Formation and Amorphous Molecular Materials

Carbazole derivatives, including those related to this compound, are known to form amorphous molecular materials, also known as glasses. tubitak.gov.tr These non-crystalline solids have unique properties that are distinct from their crystalline counterparts. The ability of a material to form a glass is often related to the frustration of the crystallization process. mdpi.com

The glass transition temperature (Tg), the temperature at which a material transitions from a rigid glassy state to a more rubbery state, is a critical parameter for these materials. Carbazole derivatives have been synthesized with a range of glass transition temperatures, making them suitable for various applications where stable amorphous films are required. tubitak.gov.tr The structure of these amorphous materials is a key area of study, as it dictates their physical properties. researchgate.net

Utilization as Versatile Synthetic Intermediates and Building Blocks

This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the reactive amino group at the C-3 position, which, in conjunction with the adjacent activated C-2 and C-4 carbon atoms, provides multiple nucleophilic centers. tubitak.gov.trresearchgate.net This unique reactivity allows the aminocarbazole core to be elaborated into a wide array of more complex molecules, including annulated heterocyclic systems, custom dyes, and biologically active compounds. tubitak.gov.trresearchgate.net The carbazole nucleus itself imparts favorable electronic and photophysical properties, such as photoconductivity and high thermal stability, making its derivatives sought after in materials science. researchgate.netresearchgate.net

Precursors for Novel Annulated Carbazole Architectures

The strategic placement of the amino group on the 1,4-dimethylcarbazole scaffold makes it an ideal starting point for constructing fused-ring systems, known as annulated carbazoles. The amino group can act as a nucleophile itself or direct cyclization reactions at the neighboring C-2 and C-4 positions to build additional heterocyclic rings onto the carbazole framework. tubitak.gov.trresearchgate.net

A significant application is the synthesis of pyrimido[5,4-b]carbazoles, which are structurally analogous to the antitumor alkaloid ellipticine (B1684216). arkat-usa.orgresearchgate.net In a representative synthetic pathway, a dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate can be selectively hydrolyzed to the corresponding carboxylic acid. This acid is then converted to an acyl azide (B81097) via a Curtius rearrangement, which subsequently yields the crucial 3-aminocarbazole intermediate. arkat-usa.orgresearchgate.net Base-induced cyclization of a urea (B33335) derivative formed from this amine leads directly to the tetracyclic pyrimido[5,4-b]carbazole system. arkat-usa.orgresearchgate.net Similarly, pyridazino[4,5-b]carbazoles, which are considered 3-aza bioisosteres of the antitumor alkaloid olivacine (B1677268), have been synthesized from aminocarbazole precursors and demonstrate potential cytotoxic activity. researchgate.net These synthetic strategies highlight how this compound serves as a linchpin for accessing complex, multi-ring architectures with potential pharmacological relevance.

| Precursor Type | Annulation Strategy | Resulting Architecture | Significance / Application | Reference |

|---|---|---|---|---|

| 3-Aminocarbazole derivative | Base-induced cyclization of a derived urea | Pyrimido[5,4-b]carbazole | Analogs of the antitumor alkaloid ellipticine | researchgate.net, arkat-usa.org |

| 3-Aminocarbazole | Condensation and cyclization | Pyridazino[4,5-b]carbazole | Bioisosteres of the antitumor alkaloid olivacine | researchgate.net |

| 3-Aminocarbazole | Buchwald-type coupling followed by cyclization | Indolo[3,2-b]carbazole | Core structure in bioactive molecules and organic electronics | mdpi.com |

| Acetylated 3-aminocarbazole | Rhodium-catalyzed reaction with allyl acetate (B1210297) | Pyrrolo[2,3-b]carbazole | Fused heterocyclic system with potential electronic applications | mdpi.com |

Intermediates in the Synthesis of Dyes, Pigments, and Polymer Stabilizers

The aminocarbazole structure is a well-established intermediate in the production of various colorants and functional polymers. tubitak.gov.trresearchgate.net The electron-donating nature of the carbazole ring system, enhanced by the amino substituent, makes it an excellent chromophore component for creating dyes with deep and varied colors.

A notable example is the synthesis of aminocarbazole-anthraquinone fused dyes. researchgate.net Through palladium-catalyzed Buchwald-type coupling reactions, 3-aminocarbazole can be linked to different chloroanthraquinone isomers. This method produces a range of dyes whose absorption maxima, and thus color, can be tuned from violet (λmax ≈ 542 nm) to green (λmax ≈ 777 nm) based on the points of attachment and the resulting extent of electronic conjugation. researchgate.net Furthermore, technical mixtures of 3-aminocarbazole isomers are used to produce sulfur dyes. google.com In this process, the aminocarbazole is used to create leuco-indophenol intermediates, which are then sulfurized to yield robust dyes capable of coloring cotton in shades like full olive green with good wet fastness. google.com

In the realm of materials science, the carbazole moiety is incorporated into polymer backbones to impart desirable electronic and thermal properties. 3-Aminocarbazoles can be converted to diamino derivatives, which then serve as monomers for polycondensation reactions. For instance, poly(imine)s containing 3,6-disubstituted carbazole rings in the main chain have been synthesized, leveraging the high charge carrier mobility and photoconductivity of the carbazole unit for applications in organic electronics. researchgate.net The use of aminocarbazoles as precursors for polymer stabilizers has also been documented. researchgate.net

| Product Class | Synthetic Approach | Specific Example | Key Properties / Application | Reference |

|---|---|---|---|---|

| Fused Dyes | Buchwald-type coupling of 3-aminocarbazole and chloroanthraquinone | Aminocarbazole-anthraquinone dyes | Tunable colors from violet to green for textile applications | researchgate.net |

| Sulfur Dyes | Sulfurization of leuco-indophenols derived from 3-aminocarbazole | Carbazole-series sulfur dyes | Olive-green dyes for cotton with high fastness | google.com |

| Conjugated Polymers | Solution polycondensation of diamino- or diformyl-carbazoles | Poly(imine)s with carbazole units | Photoconductivity and thermal stability for organic electronics | researchgate.net |

| Polymer Additives | Functionalization of the aminocarbazole core | Various derived compounds | Stabilizers for polymers | researchgate.net |

Application in Diagnostic Reagents for Cytochemical Studies

Derivatives of 3-aminocarbazole are employed as crucial diagnostic reagents, particularly in the field of cytochemistry and histochemistry. tubitak.gov.trresearchgate.net The most prominent example is 3-amino-9-ethylcarbazole (AEC), a close structural analog of this compound. AEC is widely used as a chromogenic peroxidase substrate for the colorimetric detection of enzymatic activity in techniques like immunohistochemistry (IHC) and western blotting. tubitak.gov.trresearchgate.net

In these applications, a peroxidase enzyme (often horseradish peroxidase, HRP) is conjugated to a secondary antibody that binds to a primary antibody targeting a specific antigen in a tissue sample. When the substrate solution containing AEC and hydrogen peroxide is added, the peroxidase enzyme catalyzes the oxidation of AEC. This reaction produces a distinct, insoluble, reddish-brown end product that precipitates at the precise location of the enzyme-antibody-antigen complex. tubitak.gov.tr This colored deposit allows for the direct visualization of the target antigen's distribution and localization within the cells and tissues under a light microscope.

| Reagent | Technique | Mechanism of Action | Result | Reference |

|---|---|---|---|---|

| 3-Amino-9-ethylcarbazole (AEC) | Immunohistochemistry (IHC), Western Blotting | Acts as a chromogenic substrate for peroxidase enzymes (e.g., HRP). | Forms an insoluble, red-brown precipitate at the site of enzymatic activity, allowing visualization of target antigens. | tubitak.gov.tr, researchgate.net |

Synthetic Routes to Bioactive Carbazole-Based Structural Motifs

The carbazole framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic compounds with a wide spectrum of biological activities, including antitumor, antiviral, antimalarial, and anti-inflammatory properties. researchgate.netias.ac.in this compound provides a key synthetic handle for accessing these valuable bioactive motifs. The amino group can be readily functionalized or used to direct further reactions, allowing for the systematic development of new therapeutic agents.

A compelling example involves the direct use of the 1,4-dimethylcarbazole core to develop potential anticancer agents. grafiati.com Researchers have synthesized a series of novel (1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives and evaluated their in vitro cytotoxic effects against the human glioma U87 MG cell line. grafiati.com This work demonstrates a direct pathway from the parent aminocarbazole structure to compounds with targeted biological activity.

Furthermore, the 3-amino group facilitates the construction of other complex bioactive structures. For instance, an efficient rhodium-catalyzed protocol has been developed to synthesize diverse 3-aminocarbazole derivatives from 2-alkenylindoles and N-sulfonyl-1,2,3-triazoles. ias.ac.in This method was successfully applied to the synthesis of an indolocarbazole derivative, a class of compounds known for potent biological activities, through a subsequent oxidative amination step. ias.ac.in These synthetic routes underscore the pivotal role of this compound and related compounds as precursors to novel molecules with significant therapeutic potential.

| Derived Motif | Synthetic Strategy | Target Biological Activity | Significance | Reference |

|---|---|---|---|---|

| (1,4-Dimethyl-9-H-carbazol-3-yl)methanamine derivatives | Functionalization of the 3-amino group | Anticancer (Antiproliferative) | Demonstrated in vitro cytotoxicity against human glioma (U87 MG) cell lines. | grafiati.com |

| Indolocarbazole derivatives | Oxidative amination from a 3-aminocarbazole precursor | Antitumor, Protein Kinase Inhibition | Access to a well-known class of potent bioactive compounds. | ias.ac.in |

| General 3-Aminocarbazoles | Rhodium-catalyzed reaction of 2-alkenylindoles | Antiviral, Antimalarial, Antibacterial | Provides a versatile route to a core scaffold present in many bioactive alkaloids. | ias.ac.in |

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Complex 1,4-Dimethyl-3-aminocarbazole Analogs

The development of novel synthetic methodologies is crucial for accessing structurally diverse analogs of this compound, which are essential for establishing structure-property relationships. While traditional methods like the Borsche-Drechsel and Cadogan cyclizations have been foundational, future research will likely capitalize on more modern, efficient, and versatile strategies. ias.ac.in

An expedient future approach involves the adaptation of continuous flow chemistry . A reported synthesis of 1,4-dimethylcarbazoles from substituted indoles and 2,5-hexanedione (B30556) using a K-10 montmorillonite (B579905) clay catalyst in a flow system demonstrates a scalable and efficient route to the core structure. researchgate.net This methodology could be further developed to incorporate a wider range of functionalized indoles and diones, allowing for the one-pot synthesis of complex analogs.

Furthermore, advanced transition-metal-catalyzed cross-coupling reactions offer powerful tools for derivatization. bohrium.com Strategies like the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with 2-alkenylindoles provide a pathway to 3-aminocarbazole derivatives with good functional group tolerance. ias.ac.in Applying this to a 1,4-dimethyl substituted alkenylindole could yield highly functionalized target molecules. Similarly, palladium-catalyzed chemistry , such as the Catellani reaction, which allows for sequential C-H amination and arylation, could be explored to introduce diverse substituents at various positions on the this compound scaffold, creating a library of novel compounds for screening. researchgate.net

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Continuous Flow Chemistry | Reaction of substituted indoles with 2,5-hexanedione using a solid-phase catalyst (e.g., K-10 clay) in a continuous flow reactor. | High scalability, improved safety, rapid reaction optimization, and high conversion rates. | researchgate.net |

| Rhodium-Catalyzed Cyclization | Reaction between 2-alkenylindoles and N-sulfonyl-1,2,3-triazoles to form the 3-aminocarbazole core via an azavinyl carbene intermediate. | Good to excellent yields, tolerance of various functional groups, and applicability to indolocarbazole synthesis. | ias.ac.in |

| Palladium-Catalyzed C-H Functionalization | Sequential C-H amination and arylation reactions (e.g., Catellani-type) on pre-functionalized carbazole (B46965) precursors. | Direct introduction of amino and other groups at specific positions, modular synthesis of highly substituted analogs. | researchgate.net |

Advanced Computational Design and Prediction of Novel Properties

Computational chemistry is an indispensable tool for accelerating the discovery of new materials by predicting their properties before undertaking costly and time-consuming synthesis. researchgate.net For this compound analogs, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide deep insights into their electronic and optical characteristics. scholarena.comresearchgate.netresearchgate.net

Future research should focus on building a comprehensive computational library of virtual this compound analogs. By systematically modifying the substituents on the carbazole core in silico, it is possible to calculate key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and ionization potentials. researchgate.netmdpi.com These parameters are critical for predicting a molecule's charge transport capabilities, chemical stability, and absorption/emission spectra. scholarena.commdpi.comnih.gov For instance, the HOMO-LUMO gap is a primary determinant of the optical and electronic properties of organic materials. nih.gov

Advanced simulations can also predict how these molecules will behave in a condensed phase or at the interface with other materials, which is crucial for designing devices. The Fukui function, for example, can be employed to predict the chemical reactivity of different atoms within the derivatives, identifying likely sites for nucleophilic or electrophilic attack. researchgate.net This predictive power allows researchers to prioritize the synthesis of candidates with the most promising properties for specific applications, such as optimized light absorption for solar cells or high photoluminescence quantum yields for OLEDs. mdpi.commdpi.com

| Computational Method | Predicted Properties | Significance of Prediction | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energy levels, electron density distribution, ionization potential. | Predicts chemical stability, charge transport capabilities, and potential for use in electronic devices. | scholarena.comresearchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Excitation energies, UV-Vis absorption spectra, emission wavelengths. | Essential for designing materials for optoelectronic applications like OLEDs and solar cells. | researchgate.netresearchgate.net |

| Fukui Function Analysis | Local reactivity descriptors, prediction of reaction sites. | Guides synthetic strategies by identifying the most reactive positions on the molecule. | researchgate.net |

Exploration of Undiscovered Material Science Applications

The unique electronic profile of the this compound scaffold, characterized by its electron-rich nature, makes it a promising candidate for a variety of material science applications that have yet to be thoroughly investigated for this specific structure. nih.govtubitak.gov.tr While carbazole derivatives are widely used in optoelectronics, the particular substitution pattern here could offer unique advantages. bohrium.commdpi.com

Organic Electronics: The electron-donating properties of the methyl and amino groups are expected to result in a high HOMO level, making these compounds excellent candidates for hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. bohrium.commdpi.com Future work should involve synthesizing analogs and fabricating devices to evaluate their performance metrics, such as hole mobility and power conversion efficiency. The versatility of the carbazole core allows for easy functionalization, enabling the tuning of properties to match the energy levels of other device components. mdpi.com

Chemosensors: The amino group on the carbazole ring can act as a binding site for various analytes. By incorporating this scaffold into larger conjugated systems, it may be possible to design novel fluorescent chemosensors. tubitak.gov.trresearchgate.net The binding of a target ion or molecule could induce a change in the photoluminescence of the material, allowing for sensitive and selective detection. Research could target the detection of metal ions or environmentally significant pollutants.

Porous Organic Polymers for Gas Capture: Carbazole-based microporous organic polymers (MOPs) have shown potential for capturing greenhouse gases like carbon dioxide. nih.govresearchgate.net The electron-rich nature of the carbazole unit can form favorable physisorption interactions with CO2. researchgate.net Polymerizing derivatives of this compound could lead to new MOPs with tailored pore sizes and enhanced surface areas, potentially leading to materials with high selectivity and capacity for CO2 capture, addressing critical environmental challenges. researchgate.net

| Application Area | Key Property of Carbazole Analog | Potential Advantage | Reference |

|---|---|---|---|

| Hole-Transporting Materials (OLEDs, Solar Cells) | High HOMO energy level, good thermal stability, and high hole mobility. | Efficient injection and transport of positive charge carriers, leading to improved device efficiency and longevity. | bohrium.commdpi.com |

| Fluorescent Chemosensors | High photoluminescence quantum yield and reactive amino group for analyte binding. | High sensitivity and selectivity for detecting specific ions or molecules through fluorescence quenching or enhancement. | tubitak.gov.trresearchgate.net |

| Microporous Organic Polymers (MOPs) | Rigid, electron-rich aromatic structure suitable for building porous frameworks. | Creation of materials with high surface area and selective affinity for CO2, useful for carbon capture applications. | nih.govresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1,4-Dimethyl-3-aminocarbazole, and how can reaction parameters be systematically optimized?

- Methodological Answer : Begin with refluxing precursors (e.g., substituted hydrazides or aminocarbazole derivatives) in polar aprotic solvents like DMSO or ethanol under controlled temperature (e.g., 18-hour reflux for intermediate formation) . Optimize yield by adjusting stoichiometry, solvent polarity, and reaction duration. Post-reaction, employ reduced-pressure distillation and crystallization (water-ethanol mixtures) for purification. Validate purity via melting point analysis and thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Use H/C NMR to confirm structural integrity, focusing on aromatic proton shifts and methyl/amino group signatures. Cross-validate with FT-IR (amine N-H stretches at ~3300 cm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. If discrepancies arise (e.g., unexpected peaks in NMR), repeat synthesis under inert conditions to rule out oxidation artifacts and compare with literature spectra of analogous carbazoles .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across different assay systems?

- Methodological Answer : Conduct dose-response studies in parallel assays (e.g., microbial vs. mammalian cell lines) to identify system-specific interference factors. For example, if antimicrobial activity contradicts cytotoxicity data, test compound stability in assay media (e.g., pH-dependent degradation) and confirm target binding via isothermal titration calorimetry (ITC). Apply statistical frameworks like Bland-Altman analysis to quantify assay variability .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in heterocyclic annulation reactions?

- Methodological Answer : Investigate its role as a precursor in triazine or pyrazole syntheses by reacting with hydrazine derivatives or benzaldehydes (e.g., via acid-catalyzed condensation). Monitor reaction intermediates using in situ IR or LC-MS. For unexpected side products (e.g., dimerization), employ density functional theory (DFT) calculations to model transition states and identify electronic bottlenecks (e.g., steric hindrance from methyl groups) .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound metabolites?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability and bioaccumulation potential. Parameterize models with experimental logP values and electron-density maps (from DFT). Validate predictions with microbial degradation assays under aerobic/anaerobic conditions, tracking metabolite formation via GC-MS .

Data Contradiction and Validation

Q. What strategies are effective in addressing inconsistent spectroscopic results during derivative synthesis?

- Methodological Answer : Implement iterative validation: (1) Re-run NMR/TLC under standardized conditions (e.g., deuterated solvents, calibrated instruments); (2) Use X-ray crystallography to resolve ambiguous stereochemistry; (3) Compare with structurally validated analogs (e.g., 3-aminocarbazole derivatives from Acros Chimica or Aldrich) as reference standards .

Q. How should researchers design experiments to distinguish between kinetic vs. thermodynamic control in reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.